ETHYL 4-[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]BENZOATE
Overview
Description
ETHYL 4-[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]BENZOATE: is a complex organic compound that features a pyrazole ring substituted with bromine, methyl, and nitro groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]BENZOATE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Nitration: Introduction of the nitro group onto the pyrazole ring.
Bromination: Substitution of a hydrogen atom with a bromine atom.
Acylation: Formation of the acetamido linkage.
Esterification: Formation of the ethyl ester group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The bromine atom can be replaced by hydrogen through reduction.
Substitution: The methyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various alkyl halides or aryl halides in the presence of a base.
Major Products:
Amino derivatives: Formed by reduction of the nitro group.
Hydrogenated derivatives: Formed by reduction of the bromine atom.
Substituted pyrazoles: Formed by substitution reactions.
Scientific Research Applications
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Medicine: : Research is ongoing into its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: : It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]BENZOATE is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The nitro group may play a role in redox reactions, while the bromine and methyl groups could influence binding affinity and specificity.
Comparison with Similar Compounds
- ETHYL 4-[2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]BENZOATE
- ETHYL 4-[2-(4-FLUORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]BENZOATE
Comparison:
- Uniqueness : The presence of the bromine atom in ETHYL 4-[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]BENZOATE may confer unique electronic and steric properties that influence its reactivity and biological activity.
- Reactivity : Bromine is more reactive than chlorine and fluorine, which could make this compound more versatile in synthetic applications.
- Biological Activity : The specific substitution pattern on the pyrazole ring can significantly impact the compound’s interaction with biological targets, potentially leading to differences in efficacy and safety profiles.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 4-[[2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O5/c1-3-25-15(22)10-4-6-11(7-5-10)17-12(21)8-19-9(2)13(16)14(18-19)20(23)24/h4-7H,3,8H2,1-2H3,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPJWFRQXMGAQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)[N+](=O)[O-])Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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